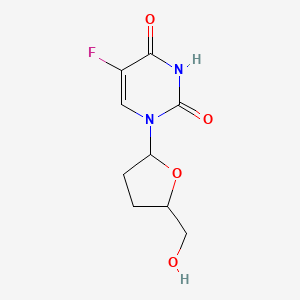

2',3'-Dideoxy-5-fluorouridine

Description

Historical Development and Rationale for Dideoxynucleosides

The development of dideoxynucleosides is a landmark achievement in molecular biology and medicine, fundamentally changing the approach to treating viral diseases and enabling revolutionary technologies like DNA sequencing. The core concept behind dideoxynucleosides lies in a specific structural modification: the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar. numberanalytics.com

This modification is critical to their function. In DNA synthesis, the 3'-hydroxyl group of a growing DNA strand is essential for the formation of a phosphodiester bond with the next incoming nucleotide. numberanalytics.com Dideoxynucleotides, lacking this 3'-hydroxyl group, can be incorporated into a DNA chain by DNA polymerase, but they immediately halt further elongation. numberanalytics.comnih.gov This chain-terminating property is the basis of their biological and technological significance.

The pioneering work of Frederick Sanger and his colleagues in the late 1970s harnessed this principle to develop the "chain-termination" or "Sanger" method of DNA sequencing. numberanalytics.comnih.gov This technique, which utilized dideoxynucleotides to generate DNA fragments of varying lengths, revolutionized genetics by allowing for the rapid and accurate determination of DNA sequences. numberanalytics.comfiveable.me

In the 1980s, with the onset of the AIDS epidemic, the chain-terminating principle of dideoxynucleosides was repurposed for antiviral therapy. wikipedia.org Researchers hypothesized that these compounds could selectively inhibit the reverse transcriptase enzyme of the human immunodeficiency virus (HIV), which is responsible for converting the viral RNA genome into DNA. This led to the development of the first anti-HIV drug, zidovudine (B1683550) (AZT), a dideoxynucleoside analog. wikipedia.org Subsequently, other dideoxynucleosides like zalcitabine (B1682364) (ddC) and didanosine (B1670492) (ddI) were developed and approved for HIV treatment. wikipedia.org

Significance of Fluorinated Pyrimidines in Molecular Biology Research

The introduction of a fluorine atom into the pyrimidine (B1678525) ring of nucleosides has proven to be a highly effective strategy in medicinal chemistry and molecular biology. acpjournals.org Fluorine is a small, highly electronegative atom that can significantly alter the chemical and biological properties of a molecule without dramatically increasing its size. The substitution of a hydrogen atom with fluorine at the C5 position of pyrimidines, such as uracil (B121893) or cytosine, has been a particularly fruitful area of investigation. acpjournals.orgcancernetwork.com

One of the most well-known fluorinated pyrimidines is 5-fluorouracil (B62378) (5-FU), a compound that has been a mainstay of cancer chemotherapy for decades. acpjournals.orgsalinomycin.pl The rationale for its development was based on the idea that the fluorine atom would block the enzymatic conversion of uracil to thymine, a crucial step in DNA synthesis. acpjournals.org Indeed, the active metabolite of 5-FU, 5-fluoro-2'-deoxyuridylate (FdUMP), is a potent inhibitor of thymidylate synthase. nih.govmdpi.com

In molecular biology research, fluorinated pyrimidines serve as valuable probes for studying nucleic acid structure and function. oup.com The fluorine atom can be readily detected by 19F NMR spectroscopy, providing a sensitive tool to monitor conformational changes in DNA and RNA. oup.com The incorporation of 5-fluoropyrimidines into oligonucleotides generally has a minimal impact on their secondary structure, making them excellent labels for biophysical studies. oup.com

The unique properties of fluorinated pyrimidines, including their ability to modulate enzyme activity and serve as spectroscopic probes, have made them indispensable tools in the study of nucleic acid metabolism and the development of therapeutic agents. acs.org

Overview of Research Trajectories for 2',3'-Dideoxy-5-fluorouridine (B1625613)

Research into this compound and its analogs has followed several key trajectories, primarily focusing on its potential as an anticancer and antiviral agent. The synthesis of this compound was first reported in 1967 as part of a broader investigation into fluorinated pyrimidines. acs.org

Early research explored the cytotoxic effects of this compound and related compounds. For instance, studies have investigated the synthesis of various derivatives, such as 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) phosphoramidates, and evaluated their cytotoxic activity against human cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. nih.govresearchgate.net These studies aimed to understand the structure-activity relationship and identify more potent anticancer agents. nih.gov

Another significant research direction has been the investigation of its antiviral properties. Given the success of other dideoxynucleosides in inhibiting HIV, researchers have explored the activity of fluorinated dideoxynucleosides against various viruses. For example, 3'-fluoro-2',3'-dideoxyuridine (a close analog) and its 5-halogenated derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication. nih.govacs.org These studies revealed that modifications at the 5-position of the pyrimidine ring could enhance the selectivity of the antiviral effect. nih.govacs.org

Furthermore, research has delved into the biochemical mechanisms of action. Studies have examined the interaction of phosphorylated forms of these nucleoside analogs with key cellular and viral enzymes. For example, the monophosphate form of 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) was found to inhibit thymidylate synthetase, a crucial enzyme in DNA synthesis. nih.gov This dual potential for anticancer and antiviral activity has made these compounds interesting subjects for further investigation. medchemexpress.com

Interactive Data Table: Research on this compound Analogs

| Compound/Analog | Research Focus | Key Finding |

| 3'-Azido-2',3'-dideoxy-5-fluorouridine phosphoramidates | Anticancer Activity | Certain phosphoramidate (B1195095) derivatives showed significantly higher cytotoxic activity against human cancer cell lines (HeLa, KB, MCF-7) than the parent nucleoside. nih.govresearchgate.net |

| 3'-Fluoro-2',3'-dideoxyuridine (FddUrd) and its 5-halogenated derivatives | Antiviral Activity (HIV-1) | 3'-Fluoro-2',3'-dideoxy-5-chlorouridine emerged as a highly selective inhibitor of HIV-1 replication. nih.govacs.org |

| 5-Fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate (3'-FFdUMP) | Enzyme Inhibition | Inhibits thymidylate synthetase, an important enzyme for DNA synthesis. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-[5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRKKCRUCYZZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 ,3 Dideoxy 5 Fluorouridine

Established Synthetic Pathways for 2',3'-Dideoxy-5-fluorouridine (B1625613)

The synthesis of this compound hinges on established principles of nucleoside chemistry, often involving multi-step processes that begin with more accessible precursors. The primary challenge lies in the selective removal of the 2'- and 3'-hydroxyl groups from the ribose sugar moiety.

Precursor Chemistry and Stereoselective Synthesis

The most common precursor for the synthesis of this compound is its parent nucleoside, 2'-deoxy-5-fluorouridine. nih.gov The synthetic challenge is the deoxygenation at the 3'-position. A general and widely applicable method for the deoxygenation of the secondary hydroxyl group in nucleosides is the Barton-McCombie deoxygenation.

Another approach involves the synthesis of 2',3'-unsaturated derivatives, which can then be hydrogenated to yield the desired 2',3'-dideoxynucleoside. For instance, a 3'-mesylate derivative can be treated with a base like potassium tert-butoxide to form a 2',3'-unsaturated compound. nih.gov Subsequent hydrogenation of this intermediate leads to the formation of the 2',3'-dideoxy product. nih.govwikipedia.org

Stereoselectivity is a critical aspect of nucleoside synthesis, ensuring the correct anomeric configuration (β-isomer) which is crucial for biological recognition. Glycosylation reactions, where the fluorinated pyrimidine (B1678525) base is coupled with a protected sugar derivative, are key steps where stereocontrol is essential. The development of stereoselective synthesis of 2′-deoxy-β-pentofuranosyl nucleosides remains a significant challenge, often requiring careful selection of catalysts and reaction conditions to favor the formation of the desired β-anomer over the α-anomer. google.com

Table 1: Selected Synthetic Transformations for Dideoxynucleosides

| Precursor | Key Intermediate | Reaction Type | Product |

|---|---|---|---|

| 2'-deoxy-5-fluorouridine | 3'-mesylate derivative | Elimination | 2',3'-unsaturated derivative |

| 2',3'-unsaturated derivative | - | Hydrogenation | This compound |

Enzymatic Synthesis Approaches

Enzymatic methods offer a powerful alternative to traditional chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. While specific enzymatic routes for this compound are not extensively detailed, general enzymatic strategies for nucleoside synthesis are well-established and applicable.

Nucleoside phosphorylases (NPs) are enzymes that can catalyze the reversible phosphorolysis of nucleosides. In the synthetic direction, they can be used in "transglycosylation" reactions, where a sugar-1-phosphate is coupled with a nucleobase. researchgate.net This approach could potentially be adapted for the synthesis of this compound by using a 2,3-dideoxyribose-1-phosphate donor and 5-fluorouracil (B62378) as the base.

Furthermore, kinases can be employed for the phosphorylation of nucleosides to their corresponding monophosphates, diphosphates, and triphosphates. mdpi.com For instance, thymidine (B127349) kinase can phosphorylate a range of pyrimidine nucleoside analogs. These enzymatic phosphorylation steps are crucial for preparing the biologically active triphosphate forms of nucleoside analogs.

Protection-Deprotection Strategies in Synthesis

The synthesis of nucleosides is a complex process that necessitates the use of protecting groups to mask reactive functional groups, thereby preventing unwanted side reactions. umich.edu The hydroxyl groups of the sugar moiety and the imide group of the uracil (B121893) base are typically protected during synthesis.

For the 5'-hydroxyl group, the dimethoxytrityl (DMT) group is widely used due to its ease of introduction and its selective removal under mild acidic conditions. umich.edulibretexts.org Other options include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which are stable to both acidic and basic conditions and can be removed with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgnih.gov

Table 2: Common Protecting Groups in Nucleoside Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., Dichloroacetic acid) |

| 5'-Hydroxyl | tert-butyldimethylsilyl | TBDMS | Fluoride ion (e.g., TBAF) |

Regioselective and Stereoselective Functionalization of this compound

Chemical modification of the parent this compound molecule can be used to modulate its properties. Such functionalization can be targeted at either the pyrimidine base or the sugar moiety.

Modification at the 5-Position of the Pyrimidine Base

The 5-position of the pyrimidine ring is a common site for modification in nucleoside chemistry, as substituents at this position often project into the major groove of DNA without disrupting Watson-Crick base pairing. mdpi.com While this compound already possesses a fluorine atom at this position, further modifications are synthetically challenging but conceivable.

Hypothetically, the fluorine atom could be replaced via nucleophilic aromatic substitution, although this would require harsh conditions. More commonly, derivatives are synthesized from precursors that already contain the desired C5-substituent. For example, a variety of groups can be introduced at the C5-position of uridine (B1682114) or 2'-deoxyuridine (B118206) via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) starting from a 5-iodo- or 5-bromouridine (B41414) precursor. These modified precursors could then, in principle, be converted to their 2',3'-dideoxy analogs.

Derivatization at the Sugar Moiety

The primary site for derivatization on the sugar moiety of this compound is the 5'-hydroxyl group. This group can be readily modified to introduce a variety of functionalities.

A key transformation is phosphorylation to generate the 5'-monophosphate, which can be further converted to the diphosphate (B83284) and the biologically active 5'-triphosphate. Another important class of derivatives are phosphoramidates, where the phosphate (B84403) group is masked with an amino acid ester or other lipophilic groups. For example, 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) has been converted into a series of 4-chlorophenyl N-alkyl phosphoramidates by reaction with 4-chlorophenyl phosphoroditriazolide, followed by treatment with an appropriate amine. nih.gov This strategy aims to improve the cellular uptake and intracellular delivery of the monophosphate form of the nucleoside analog.

The 5'-hydroxyl group can also be converted to other functional groups, such as azides or halogens, to allow for further conjugation or modification.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2'-deoxy-5-fluorouridine |

| Potassium tert-butoxide |

| Dimethoxytrityl (DMT) |

| tert-butyldimethylsilyl (TBDMS) |

| Tetrabutylammonium fluoride (TBAF) |

| Benzoyl (Bz) |

| 5-fluorouracil |

| 2,3-dideoxyribose-1-phosphate |

| 3'-azido-2',3'-dideoxy-5-fluorouridine |

Prodrug Strategies for Enhanced Intracellular Delivery in Research Models

Prodrug strategies are pivotal in overcoming the limitations of nucleoside analogs like this compound in research settings. These limitations often include poor membrane permeability and inefficient intracellular phosphorylation, which is a necessary activation step. By masking the active molecule with chemical moieties that are cleaved intracellularly, prodrugs can enhance uptake and ensure the compound reaches its target.

To bypass the often inefficient initial phosphorylation step by cellular kinases, researchers have explored phosphorylated prodrugs. One prominent approach is the phosphoramidate (B1195095) ProTide technology. This strategy involves masking the monophosphate form of the nucleoside analog with an aryl group and an amino acid ester. While specific research on phosphoramidate prodrugs of this compound is limited, studies on closely related analogs provide strong proof-of-concept. For instance, a series of 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine have been synthesized and evaluated for cytotoxic activity.

In this research, the parent nucleoside was phosphorylated, and the resulting intermediate was reacted with various amines. The study demonstrated that these phosphoramidate derivatives exhibited significantly higher cytotoxic activity in human cancer cell lines (HeLa, KB, and MCF-7) than the parent nucleoside. The phosphoramidate with an N-ethyl substituent, in particular, showed the highest activity across all tested cell lines, highlighting the success of this prodrug strategy in enhancing the potency of the dideoxy nucleoside scaffold.

Table 1: Cytotoxic Activity of 3'-azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate Derivatives in Research Models

| N-Substituent | Cell Line | Activity relative to Parent Nucleoside |

|---|---|---|

| Ethyl | HeLa | Much Higher |

| Ethyl | KB | Much Higher |

| Ethyl | MCF-7 | Much Higher |

| Propargyl | HeLa | Good |

| Propargyl | KB | Good |

| Propargyl | MCF-7 | Good |

Lipid conjugates represent another major prodrug strategy aimed at improving the cellular uptake of hydrophilic nucleoside analogs. By covalently attaching lipids or fatty acids, the lipophilicity of the parent compound is increased, facilitating its passage across the cell membrane. While specific examples of lipid conjugation with this compound are not extensively documented, the principle has been successfully applied to the related compound, 2'-deoxy-5-fluorouridine (5dFU). In these studies, 5dFU was coupled to oleic acid and docosahexaenoic acid. The resulting fatty acid conjugates demonstrated a considerable gain in cell toxicity against a human colon carcinoma cell line (HT-29) compared to the parent drug alone. nih.gov This approach leverages the cellular machinery for lipid uptake to increase the intracellular concentration of the drug, a strategy that holds significant potential for research applications involving this compound.

Bioconjugation aims to direct a therapeutic agent to a specific cell or tissue type, thereby increasing its efficacy and minimizing off-target effects in research models. This is achieved by linking the drug to a molecule, such as a peptide or polymer, that can target the desired site.

Polymer Conjugates: Water-soluble polymers like polyethylene (B3416737) glycol (PEG) and N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer are frequently used in drug delivery research. scispace.com When conjugated to a small molecule drug, these polymers can improve its pharmacokinetic profile. In cancer research models, polymer-drug conjugates can accumulate preferentially in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. scispace.comresearchgate.net This passive targeting occurs because the leaky vasculature and poor lymphatic drainage of tumors allow these large molecules to enter and be retained. While the direct conjugation of this compound to polymers is an area for further research, this strategy is a well-established method for enhancing the delivery of nucleoside analogs to tumor sites. mdpi.com

Peptide Conjugates: This active targeting strategy involves linking the drug to a peptide that has a high affinity for a receptor overexpressed on the surface of target cells. mdpi.com This receptor-mediated uptake can significantly enhance the selectivity and intracellular concentration of the drug. For example, research on other fluoropyrimidines has utilized peptides that target specific receptors on cancer cells. nih.gov A peptide-drug conjugate (PDC) can be designed to release the active drug upon internalization into the cell, often through the cleavage of a linker by intracellular enzymes. This approach offers a highly specific delivery mechanism for research applications, and its application to this compound could enable precise studies of its effects on specific cell populations in preclinical models.

Radiolabeling Techniques for Mechanistic Research Tracing

Radiolabeling is an indispensable tool for studying the mechanism of action, metabolic fate, and biodistribution of compounds in research models. By incorporating a radioactive isotope into the structure of this compound, its journey through a biological system can be traced and quantified.

Isotopic labeling involves replacing one or more atoms of the compound with their radioactive isotopes without altering the compound's chemical properties.

Tritium (³H) and Carbon-14 (¹⁴C) Labeling: These beta-emitting isotopes are the workhorses of metabolic research due to their long half-lives, which allows for extended studies. ³H or ¹⁴C can be incorporated into the structure of this compound during its chemical synthesis. Once administered to cell cultures or animal models, the labeled compound and its metabolites can be tracked. For example, studies on the metabolism of 3'-azido-2',3'-dideoxyuridine, a related dideoxynucleoside, utilized a ³H-labeled version to identify and quantify its intracellular metabolites, such as the monophosphate, diphosphate, and triphosphate forms, in human cells. nih.gov This technique is crucial for understanding the pathways of activation (anabolism) and breakdown (catabolism) of the drug.

Fluorine-18 (¹⁸F) Labeling: ¹⁸F is a positron-emitting isotope with a convenient half-life of approximately 110 minutes, making it ideal for non-invasive imaging studies. nih.govresearchgate.net Given that this compound already contains a stable fluorine atom, its radiosynthesis could potentially be achieved by nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor molecule. The development of an ¹⁸F-labeled version would enable its use as a tracer for Positron Emission Tomography (PET). nih.gov

Radiolabeled compounds are used in various imaging and tracing techniques to provide spatial and temporal information about the drug's distribution.

Autoradiography: This technique uses a radioactive substance to create an image on a photographic film or digital imaging plate. In preclinical research, tissue sections from an animal administered with a ³H- or ¹⁴C-labeled compound like this compound can be exposed to a sensitive film. nih.gov The resulting image reveals the precise microscopic distribution of the compound within the tissue and even within subcellular structures. This high-resolution spatial information is invaluable for identifying target tissues and understanding the mechanism of action at a cellular level. nih.gov

Positron Emission Tomography (PET): PET is a powerful, non-invasive imaging technique used extensively in preclinical and clinical research. wikipedia.org An animal model can be administered an ¹⁸F-labeled version of this compound, and a PET scanner detects the gamma rays produced by the annihilation of positrons emitted from the ¹⁸F isotope. nih.gov This allows for the real-time, three-dimensional visualization and quantification of the drug's uptake and distribution throughout the body. researchgate.net PET imaging could be used in research models to assess how effectively the compound reaches its target, such as a tumor, and to study its pharmacokinetics non-invasively over time. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of 2 ,3 Dideoxy 5 Fluorouridine

Cellular Uptake and Intracellular Accumulation Mechanisms

The entry of 2',3'-Dideoxy-5-fluorouridine (B1625613) into cells is a critical first step for its subsequent pharmacological action. This process is mediated by a combination of specific transporter proteins and passive diffusion, which collectively determine the intracellular concentration of the compound.

The transport of nucleosides and their analogs across cellular membranes is primarily facilitated by two major families of nucleoside transporter (NT) proteins: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs). nih.govelifesciences.org CNTs actively transport nucleosides into the cell against a concentration gradient, a process that is typically dependent on a sodium ion gradient. nih.govelifesciences.org In contrast, ENTs facilitate the movement of nucleosides down their concentration gradient. nih.govelifesciences.org

In addition to carrier-mediated transport, this compound can also enter cells via passive diffusion. mdpi.com This process is driven by the concentration gradient of the compound across the cell membrane and is influenced by its physicochemical properties, such as lipophilicity. The fluorine atom in the 5-position of the uracil (B121893) base can increase the lipophilicity of the molecule, potentially enhancing its ability to traverse the lipid bilayer of the cell membrane. mdpi.com

Facilitated diffusion, mediated by ENT proteins, also plays a significant role in the uptake of this compound. mdpi.com Unlike the active transport by CNTs, this process does not require energy and relies on the electrochemical gradient of the nucleoside analog. The interplay between active transport via CNTs, facilitated diffusion via ENTs, and passive diffusion determines the net influx of this compound into the cell, thereby influencing its intracellular concentration and subsequent metabolic activation.

Intracellular Metabolic Activation and Phosphorylation Cascade

Once inside the cell, this compound must be converted into its active triphosphate form to exert its biological effect. This metabolic activation occurs through a sequential phosphorylation cascade catalyzed by a series of intracellular kinases.

The initial and often rate-limiting step in the activation of many nucleoside analogs is the addition of the first phosphate (B84403) group to the 5'-hydroxyl position, forming the 5'-monophosphate. mpg.de This reaction is catalyzed by nucleoside kinases. Deoxycytidine kinase (dCK) is a key enzyme in the salvage pathway of deoxynucleosides and is known for its broad substrate specificity, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. colab.wswikipedia.org Importantly, dCK is also responsible for the phosphorylation of numerous nucleoside analogs used in antiviral and anticancer therapies. colab.wsnih.gov Studies have shown that dCK can phosphorylate nucleoside analogs with modifications in both the sugar and base moieties. nih.gov

Following the formation of this compound monophosphate, two subsequent phosphorylation steps are required to generate the active triphosphate metabolite. The second phosphorylation, converting the monophosphate to the diphosphate (B83284), is catalyzed by nucleoside monophosphate kinases (NMPKs). mdpi.com An example of such an enzyme is UMP-CMP kinase, which can phosphorylate uridine (B1682114) and cytidine (B196190) monophosphates. oup.com

The final phosphorylation step, from the diphosphate to the triphosphate, is carried out by nucleoside diphosphate kinases (NDPKs). mdpi.com These enzymes generally exhibit broad substrate specificity, utilizing other nucleoside triphosphates as phosphate donors. mdpi.com The sequential action of these kinases ensures the efficient conversion of the monophosphate to the active triphosphate form.

Interaction with Nucleic Acid Synthesis Machinery

The primary mechanism of action for dideoxynucleoside analogs like DDFU involves their anabolism to the triphosphate form, which then acts as a competitive inhibitor and a chain terminator during DNA synthesis. asm.org

Substrate for DNA Polymerases (e.g., Reverse Transcriptase, DNA Polymerase Alpha, Beta, Gamma)

Once converted to its 5'-triphosphate derivative, this compound triphosphate (DDFUTP), the compound can be recognized as a substrate by various DNA polymerases. Research on related dideoxy analogs has shown that these molecules can be incorporated by viral reverse transcriptases as well as cellular DNA polymerases, including alpha, beta, and gamma. nih.govnih.gov

For instance, studies on the related compound β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine 5'-triphosphate (β-L-Fd4CTP) demonstrated its interaction with human immunodeficiency virus-1 reverse transcriptase (HIV RT) and human DNA polymerases α, β, and γ. nih.gov The efficiency of incorporation varies among the different polymerases, with some showing a higher preference for these analogs than others. nih.govnih.gov Specifically, the 5'-triphosphates of β-D and β-L-enantiomers of 2',3'-dideoxy-5-fluorocytidine have been evaluated as inhibitors and substrates for human DNA polymerases alpha, beta, gamma, delta, and epsilon. nih.gov

Competitive Inhibition of Deoxynucleoside Triphosphate Incorporation

DDFUTP acts as a competitive inhibitor of the natural deoxynucleoside triphosphates (dNTPs). It competes with the endogenous dNTPs for the active site of DNA polymerases. The structural similarity of DDFUTP to the natural substrates allows it to bind to the enzyme, thereby reducing the rate of incorporation of the correct nucleotides and slowing down DNA synthesis.

The inhibitory potential of dideoxynucleoside analogs is often quantified by the inhibition constant (Ki). For example, the 5'-triphosphate of 2',3'-dideoxyuridine (B1630288) (ddUTP) was found to be a potent inhibitor of HIV reverse transcriptase with a Ki value of 0.05 µM. nih.gov

Table 1: Inhibition of DNA Polymerases by Dideoxynucleoside Analogs

| Compound | DNA Polymerase | Inhibition Constant (Ki) |

|---|---|---|

| β-L-Fd4CTP | HIV RT | 0.20 µM (IC50) |

| β-L-Fd4CTP | DNA Polymerase γ | 1.8 µM (IC50) |

| β-L-Fd4CTP | DNA Polymerase β | 4.0 µM (IC50) |

| L-OddCTP | DNA Polymerase α | 6.0 µM |

| L-OddCTP | DNA Polymerase δ | 1.9 µM |

| L-OddCTP | DNA Polymerase ε | 0.4 µM |

| L-OddCTP | DNA Polymerase β | 3.0 µM |

| L-OddCTP | DNA Polymerase γ | 0.014 µM |

| ddUTP | HIV Reverse Transcriptase | 0.05 µM |

| ddUTP | Avian Myeloblastosis Virus Reverse Transcriptase | 1.0 µM |

Data sourced from multiple studies on related dideoxynucleoside analogs. nih.govnih.govnih.gov

Chain Termination Mechanisms upon Incorporation into DNA

The defining feature of 2',3'-dideoxynucleosides is the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety. nih.gov This structural modification is critical to its mechanism of action. During DNA replication, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming dNTP.

When DDFUTP is incorporated into a growing DNA chain, the absence of the 3'-hydroxyl group prevents the addition of the next nucleotide. nih.gov This results in the immediate and irreversible termination of DNA chain elongation. nih.govsemanticscholar.org This chain termination is a potent mechanism for halting the replication of both viral and cellular DNA.

Modulation of Key Cellular Enzymes and Pathways

Beyond its direct effects on nucleic acid synthesis, DDFU and its metabolites can modulate the activity of other crucial cellular enzymes.

Direct or Indirect Inhibition of Thymidylate Synthase

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. calis.edu.cnnih.gov The inhibition of TS leads to a depletion of the intracellular pool of deoxythymidine triphosphate (dTTP), which can enhance the antiviral and anticancer effects of nucleoside analogs. patsnap.comnih.gov

The 5'-phosphate derivative of a related compound, 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) (3'-FFdUMP), has been shown to inhibit thymidylate synthase. nih.govlookchem.com This inhibition is competitive with respect to the natural substrate, deoxyuridylate. nih.govlookchem.com In the presence of the cofactor 5,10-methylenetetrahydrofolate, the inhibition becomes more potent over time, suggesting the formation of a tight-binding complex with the enzyme. nih.govlookchem.comacs.org This inhibition of TS further disrupts the balance of dNTPs, synergizing with the chain termination mechanism to potently inhibit DNA replication. patsnap.comnih.gov

Table 2: Interaction of 3'-FFdUMP with Thymidylate Synthase

| Parameter | Value |

|---|---|

| Ki (competitive with deoxyuridylate) | 0.13 mM |

| kon(obsd) (in presence of 5,10-methylenetetrahydrofolate) | 0.029 s-1 |

| koff(obsd) (dissociation rate) | 1.4 x 10-2 min-1 |

Data from studies on the related compound 5-fluoro-2',3'-dideoxy-3'-fluorouridine 5'-phosphate. nih.govlookchem.com

Effects on Dihydrofolate Reductase Activity

The biochemical activity of this compound is intrinsically linked to the metabolic pathways of fluoropyrimidines, which heavily influence folate metabolism. Dihydrofolate reductase (DHFR) is a critical enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). ebi.ac.uk THF and its derivatives are essential cofactors in the synthesis of purines and, crucially, thymidylate, a necessary precursor for DNA synthesis. ebi.ac.ukresearchgate.net

The primary target of the active metabolite of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) is thymidylate synthase (TS). plos.orgnih.gov The metabolite 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP) forms a stable inhibitory ternary complex with TS and a THF derivative, 5,10-methylenetetrahydrofolate (CH2THF). plos.org This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to a depletion of thymidine (B127349) for DNA synthesis.

Table 1: Key Enzymes in the Fluoropyrimidine Action Pathway

| Enzyme | Function | Role in this compound Action |

|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP. | Primary target of the active metabolite FdUMP, leading to inhibition of DNA precursor synthesis. plos.orgnih.gov |

| Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate. | Essential for regenerating the cofactor (CH2THF) used by TS; its activity is indirectly affected by TS inhibition. ebi.ac.ukplos.org |

Influence on Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a pivotal enzyme responsible for the conversion of ribonucleoside diphosphates or triphosphates into their corresponding deoxyribonucleotides, which are the building blocks for DNA synthesis and repair. nih.gov This conversion is the rate-limiting step in the de novo synthesis of DNA precursors, making RNR a significant target for anticancer therapies. nih.gov The RNR enzyme family is diverse but shares a conserved catalytic core and a radical-based mechanism for nucleotide reduction. elifesciences.org

As a nucleoside analog, this compound, upon intracellular phosphorylation to its triphosphate form, can be recognized by various enzymes involved in nucleic acid synthesis. The structural similarity to natural nucleosides allows it to interfere with these processes. While direct inhibitory studies on this compound and RNR are not extensively detailed in the provided research, the established mechanisms of other nucleoside analogs provide a strong basis for its influence.

Nucleoside analogs can affect RNR in several ways:

Allosteric Regulation: The triphosphate form of the analog can potentially bind to the allosteric sites of RNR, disrupting the delicate balance of the four deoxyribonucleotide pools required for faithful DNA replication. mdpi.com

Direct Inhibition: The analog could act as a direct inhibitor of the RNR catalytic activity.

Substrate Mimicry: It might act as a substrate, but its processing could lead to the inactivation of the enzyme or the generation of non-functional products.

Downstream Cellular and Biochemical Consequences in Research Models

Induction of DNA Damage and Replication Stress Responses

A primary consequence of administering this compound is the induction of significant DNA damage and replication stress. medchemexpress.com This stems from its dual action as a fluoropyrimidine and a dideoxynucleoside. The inhibition of thymidylate synthase leads to a severe imbalance in the deoxynucleotide triphosphate (dNTP) pool, specifically depleting deoxythymidine triphosphate (dTTP). mdpi.com This scarcity of dTTP stalls DNA replication forks as the polymerases cannot find the necessary building blocks to proceed. nih.govresearchgate.net

Furthermore, as a dideoxynucleoside, if this compound is phosphorylated and its triphosphate form is incorporated into a growing DNA strand by a DNA polymerase, it acts as a chain terminator. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to the premature termination of DNA synthesis and the creation of DNA strand breaks.

This combination of nucleotide pool imbalance and chain termination generates stalled and collapsed replication forks, which are recognized by the cell as DNA damage. mdpi.commdpi.com This state, known as replication stress, activates a complex signaling network called the DNA Damage Response (DDR) to coordinate cell cycle arrest and attempt DNA repair. nih.gov

Activation of Cell Cycle Checkpoints (e.g., G1/S, G2/M arrest)

In response to the DNA damage and replication stress induced by this compound, eukaryotic cells activate robust surveillance mechanisms known as cell cycle checkpoints. wikipedia.orgkhanacademy.org These checkpoints are critical control points that arrest the cell cycle to provide time for DNA repair, thereby preventing the propagation of genomic errors to daughter cells. d-nb.info

The main checkpoints activated by this type of genotoxic stress are:

G1/S Checkpoint: This checkpoint prevents cells with damaged DNA from entering the S phase (the DNA synthesis phase). khanacademy.orgd-nb.info Its activation involves sensor proteins like ATM and ATR, which signal to effector kinases like Chk1 and Chk2. These, in turn, stabilize the tumor suppressor protein p53, which induces the expression of p21, a potent inhibitor of the cyclin-dependent kinases (CDKs) that drive G1/S progression. d-nb.infomedsci.org

G2/M Checkpoint: This checkpoint blocks entry into mitosis (M phase) if DNA damage is detected or if DNA replication is incomplete. wikipedia.orgd-nb.info The ATR-Chk1 pathway is central to this response, leading to the inhibitory phosphorylation of the Cdc25 phosphatase. d-nb.info This prevents the activation of the Cyclin B-Cdk1 complex, which is the master regulator of mitotic entry. medsci.org

Research has shown that agents inducing replication stress effectively trigger S and G2/M phase arrest. mdpi.com The activation of these checkpoints is a direct consequence of the cellular recognition of stalled replication forks and DNA breaks caused by compounds like this compound.

Table 2: Cell Cycle Checkpoints Activated by DNA Damage

| Checkpoint | Phase of Cell Cycle | Primary Function | Key Regulators |

|---|---|---|---|

| G1/S Checkpoint | End of G1 Phase | Prevents replication of damaged DNA. khanacademy.org | p53, p21, ATM, Chk2. d-nb.infomedsci.org |

| G2/M Checkpoint | End of G2 Phase | Prevents entry into mitosis with damaged or unreplicated DNA. wikipedia.org | ATR, Chk1, Cdc25, Cyclin B-Cdk1. d-nb.info |

Triggering of Programmed Cell Death Pathways (Apoptosis, Necroptosis, Autophagy)

When the cellular damage induced by this compound is overwhelming and cannot be resolved by cell cycle arrest and DNA repair mechanisms, the cell initiates programmed cell death to eliminate itself. Several such pathways can be activated.

Apoptosis: This is the most well-characterized form of programmed cell death triggered by anticancer nucleoside analogs. medchemexpress.com Persistent replication stress and irreparable DNA damage lead to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which triggers the activation of a cascade of proteases called caspases, ultimately leading to the orderly dismantling of the cell. researchgate.net

Necroptosis: This is a regulated form of necrosis, or inflammatory cell death, that can be initiated in response to signals like TNF-alpha, particularly when apoptosis is inhibited. researchgate.netnih.gov The core of the necroptotic machinery involves the kinases RIPK1 and RIPK3 and the pseudokinase MLKL. researchgate.net While direct evidence for this compound is limited, crosstalk between DNA damage pathways and necroptosis regulators has been observed, suggesting it as a potential cell death mechanism. nih.gov

Autophagy: Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes and delivered to the lysosome for degradation. frontiersin.org It has a dual role in cancer therapy; it can act as a pro-survival mechanism by providing nutrients during stress, or it can contribute to cell death (autophagy-dependent cell death). frontiersin.orge-neurospine.org The relationship is complex, as autophagy can also regulate other death pathways like necroptosis. nih.gov For instance, the autophagosome can serve as a scaffold for the assembly of the necrosome complex. nih.gov

The specific cell death pathway activated can depend on the cell type, the genetic background (e.g., p53 status), and the extent of the damage.

Modulation of Gene Expression Profiles (Transcriptomic Studies)

Treatment of research models with this compound results in extensive reprogramming of the cellular transcriptome. Transcriptomic analyses, such as RNA-sequencing, provide a global view of the changes in gene expression that underlie the cellular response to the drug. plos.org

Studies on the related compound 5-fluorouracil (5-FU) have identified numerous differentially expressed genes in cancer cell lines, providing a framework for the expected changes. rocplot.comfrontiersin.org These transcriptomic alterations typically fall into several key functional categories:

DNA Damage and Repair: Upregulation of genes involved in the DNA Damage Response, including ATM, ATR, BRCA1, and various DNA repair enzymes, as the cell attempts to cope with genomic insults. mdpi.com

Cell Cycle Control: Increased expression of checkpoint-related genes such as CDKN1A (encoding p21) and other p53 target genes that enforce cell cycle arrest. medsci.org

Apoptosis and Cell Death: Modulation of pro- and anti-apoptotic genes belonging to the BCL-2 family, as well as other genes involved in programmed cell death pathways.

Metabolism and Drug Resistance: Alterations in the expression of genes encoding drug transporters, metabolic enzymes, and pathways that may contribute to the development of chemoresistance. frontiersin.orgnih.gov

Integrative analysis of transcriptomic data with other omics data, such as chromatin accessibility (ATAC-seq), can reveal the landscape of transcription factors and regulatory elements that drive the resistance to fluoropyrimidine-based drugs. frontiersin.org Such studies provide valuable insights into the molecular mechanisms of action and can help identify predictive biomarkers for treatment response. rocplot.comnih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| 5-Fluorouracil | 5-FU |

| 5-Fluoro-2'-deoxyuridine | FdUrd, Floxuridine (B1672851) |

| 5-Fluoro-2'-deoxyuridine-5'-monophosphate | FdUMP |

| Deoxyuridine monophosphate | dUMP |

| Deoxythymidine monophosphate | dTMP |

| Dihydrofolate | DHF |

| Tetrahydrofolate | THF |

| 5,10-Methylenetetrahydrofolate | CH2THF |

| Deoxynucleotide triphosphate | dNTP |

Effects on Epigenetic Regulation (e.g., DNA Methylation)

The direct effects of this compound on epigenetic regulatory mechanisms, such as DNA methylation, have not been extensively characterized in dedicated research. However, insights can be drawn from studies on its parent compound, 5-fluorouracil (5-FU), and related fluoropyrimidines. Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence and include mechanisms like DNA methylation and histone modification. animbiosci.org DNA methylation, the addition of a methyl group to cytosine residues, is crucial for regulating gene expression, and its dysregulation is a hallmark of many diseases, including cancer. nih.govfrontiersin.org

In the context of fluoropyrimidine resistance, epigenetic silencing of genes required for drug activation can play a significant role. For instance, acquired resistance to 5-FU has been linked to epigenetic changes. nih.gov Research on colorectal cancer cells has shown that resistance to bolus 5-FU may have an epigenetic basis that can be reversed. nih.gov In 5-FU-resistant tumor models, sensitivity was restored by treatment with the DNA hypermethylation inhibitor 5-azadeoxycytidine (DAC). nih.gov This restoration of sensitivity was associated with the increased expression of UMP kinase (UMPK), an enzyme crucial for the anabolic activation of 5-FU. nih.gov This suggests that the methylation status of genes encoding activating enzymes could be a determinant of cellular response to fluoropyrimidines.

While these findings directly pertain to 5-FU, they highlight a plausible, yet underexplored, mechanism relevant to this compound. The epigenetic state of a cell, particularly the methylation patterns of genes involved in nucleoside metabolism, could theoretically influence the efficacy of and resistance to this compound.

| Drug/Compound | Epigenetic Mechanism | Observed Effect in Research Models | Reference |

| 5-Fluorouracil (5-FU) | DNA Methylation | Acquired resistance in colorectal cancer cells linked to epigenetic changes. | nih.gov |

| 5-azadeoxycytidine (DAC) | DNA Methylation Inhibition | Restored sensitivity to 5-FU in resistant colorectal cancer cells by increasing UMPK expression. | nih.gov |

Molecular Mechanisms of Cellular Resistance in In Vitro Research Models

Cellular resistance to nucleoside analogs like this compound is a multifaceted process that allows cells to survive exposure to the drug. In vitro research has identified several key molecular mechanisms that contribute to this resistance, primarily involving changes in drug transport, metabolic activation, catabolism, and the cellular response to DNA damage.

Alterations in Nucleoside Transporter Expression or Function

The entry of hydrophilic nucleoside analogs such as this compound into cells is predominantly mediated by specialized membrane proteins known as nucleoside transporters (NTs). frontiersin.org These transporters are critical determinants of drug uptake and, consequently, their cytotoxic efficacy. The two major families of NTs are the human Equilibrative Nucleoside Transporters (hENTs) and the human Concentrative Nucleoside Transporters (hCNTs). frontiersin.orgelifesciences.org

A primary mechanism of resistance involves the downregulation or loss of function of these transporters, which limits the intracellular concentration of the drug, thereby reducing its cytotoxic potential.

Reduced hENT1 Expression: The human equilibrative nucleoside transporter 1 (hENT1) is a widely expressed transporter for both purine (B94841) and pyrimidine (B1678525) nucleosides. frontiersin.org Reduced potency of fluoropyrimidines has been observed in tumor cell lines that lack the hENT1 transporter. cardiff.ac.uk Conversely, some clinical findings in colorectal cancer have paradoxically correlated high hENT1 levels with poor clinical response to 5-FU, suggesting a complex and potentially tissue-specific role for this transporter in drug resistance. nih.gov

Development of Transporter-Independent Prodrugs: The significance of transporter-mediated resistance is underscored by efforts to develop prodrugs that can bypass this mechanism. For example, phosphoramidate (B1195095) prodrugs of 5-fluoro-2'-deoxyuridine (FdUrd) have been shown to retain their potency in cell lines deficient in hENT1, indicating their ability to enter cells independently of this key transporter. researchgate.net This strategy highlights altered transporter expression as a critical resistance pathway for fluoropyrimidine nucleosides.

Reduced Expression or Activity of Activating Kinases

For this compound to exert its cytotoxic effects, it must first be anabolized intracellularly to its active triphosphate form. This multi-step phosphorylation process is initiated by nucleoside kinases. A reduction in the expression or activity of these activating enzymes is a well-established mechanism of drug resistance. thieme-connect.com

Rate-Limiting First Phosphorylation: The initial phosphorylation is often the rate-limiting step in the activation of most nucleoside analogs. cardiff.ac.ukthieme-connect.com For uridine and thymidine analogs, thymidine kinase (TK) is a key activating enzyme.

Thymidine Kinase Deficiency: In vitro models of acquired resistance to fluoropyrimidines frequently exhibit deficiencies in TK activity. For example, human colon cancer cells (HCT-8) selected for resistance to floxuridine (FdUrd) were found to be deficient in thymidine kinase, rendering them unable to convert FdUrd to its active monophosphate form, FdUMP. nih.gov Similarly, resistance to the anti-HIV drug AZT has been linked to a decreased ability of TK to phosphorylate the drug. thieme-connect.com The development of prodrugs that are independent of TK activation is a strategy being explored to circumvent this resistance mechanism. researchgate.net

| Kinase | Role in Activation | Consequence of Reduced Activity | Example Compound(s) | Reference |

| Thymidine Kinase (TK) | Catalyzes the first phosphorylation of thymidine/uridine analogs. | Inability to convert the nucleoside analog to its active monophosphate form, leading to drug resistance. | Floxuridine (FdUrd), AZT | thieme-connect.comnih.gov |

| UMP Kinase (UMPK) | Phosphorylates UMP to UDP. | Decreased levels associated with 5-FU resistance. | 5-Fluorouracil (5-FU) | nih.gov |

| Deoxycytidine Kinase | Monophosphorylation of l(−)Fd4C. | Deficiency leads to a >70-fold decrease in phosphorylated metabolites. | 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine [l(−)Fd4C] | nih.gov |

Increased Expression or Activity of Catabolic Enzymes

While anabolic pathways activate nucleoside analogs, catabolic pathways inactivate them, representing another critical axis of drug resistance. The overexpression or increased activity of enzymes that degrade fluoropyrimidines can significantly reduce the available pool of the active drug, thereby diminishing its therapeutic effect.

Thymidine Phosphorylase (TP): This enzyme can cleave the glycosidic bond of nucleosides like 5-fluoro-2'-deoxyuridine, converting them back to the inactive base, 5-fluorouracil. researchgate.net Elevated levels of TP are often found in tumor cells and can contribute to drug resistance. cardiff.ac.uk Strategies to overcome this include designing nucleoside analogs that are poor substrates for TP. researchgate.netcdnsciencepub.com

Dihydropyrimidine Dehydrogenase (DPD): DPD is the rate-limiting enzyme in the catabolism of 5-FU. calis.edu.cnmdpi.com It converts 5-FU into the inactive metabolite dihydrofluorouracil (DHFU). calis.edu.cn High DPD activity can lead to rapid drug degradation and resistance.

Cytidine-Deoxycytidine Deaminase: This enzyme can deaminate cytidine analogs to their corresponding uridine analogs. For example, the D-(+)-enantiomer of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) is slowly deaminated to its less active uridine form, 2,3'-dideoxy-5-fluoro-3'-thiauridine (FTU). nih.gov This metabolic inactivation represents a potential route of resistance.

Enhanced DNA Repair Pathways and Bypass Mechanisms

The incorporation of fluoronucleotides into DNA leads to DNA damage and stalls replication forks, which are key aspects of their cytotoxic mechanism of action. calis.edu.cnplos.org Consequently, cancer cells can develop resistance by enhancing their DNA repair and damage tolerance pathways, allowing them to either remove the incorporated drug or tolerate the resulting DNA lesions.

Translesion DNA Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows DNA replication to proceed across lesions that would otherwise block the replicative polymerase. plos.org Recent studies have identified REV3, a key component of the TLS machinery, as a critical factor in cellular tolerance to floxuridine (FUdR). plos.org In vitro experiments showed that cells deficient in REV3 were hypersensitive to FUdR and exhibited attenuated replication on a FUdR-damaged DNA template. plos.org This indicates that TLS provides a bypass mechanism that allows cells to survive the DNA damage induced by the drug, making its enhancement a viable resistance strategy.

Pre Clinical Biological Activity and Efficacy Studies in Research Models

In Vitro Antiviral Activity Research

Research has explored the efficacy of 2',3'-Dideoxy-5-fluorouridine (B1625613) and its analogs against a variety of DNA and RNA viruses in cell culture systems.

The antiviral potential of this compound derivatives has been evaluated against several significant human pathogens.

Human Immunodeficiency Virus (HIV): A number of fluorinated 2',3'-dideoxynucleosides have been assessed for their ability to inhibit HIV-1 replication. 3'-fluoro-2',3'-dideoxyuridine (FddUrd), a closely related analog, was identified as a potent inhibitor of HIV-1. nih.gov Further modification of this compound led to the synthesis of 3'-fluoro-2',3'-dideoxy-5-chlorouridine, which proved to be the most selective inhibitor of HIV-1 replication among the tested series. nih.gov Its selectivity was found to be comparable to that of azidothymidine (AZT). nih.gov Another related compound, 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83), inhibited HIV-1 growth in normal human peripheral blood lymphocytes with an average 50% inhibitory concentration (IC50) of 1.8 µM. nih.gov Notably, this compound retained its activity against HIV strains that were resistant to other nucleoside analogs like AZT, ddI, and ddC. nih.gov The L-enantiomer of 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) is a potent drug for treating HIV. mdpi.com

Hepatitis B Virus (HBV): The activity of this class of compounds has been investigated against HBV and its models, such as duck hepatitis B virus (DHBV). The beta-L-isomer of 2',3'-dideoxy-5-fluorocytidine (β-L-F-ddC) demonstrated a potent, concentration-dependent inhibitory effect on DHBV DNA synthesis in primary duck hepatocyte cultures. nih.gov Similarly, the L-nucleoside analog beta-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4C) showed potent activity against HBV in tissue culture. nih.gov In a study evaluating various 3'-fluoro-2',3'-dideoxynucleoside analogs, 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine demonstrated moderate anti-HBV activity. nih.gov Another derivative, 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil, also showed inhibition of both HBV and HCV. nih.gov

Herpesviruses: While research into fluorinated nucleosides has identified compounds active against Herpes Simplex Virus (HSV), such as Trifluridine (TFT), specific data on the efficacy of this compound against herpesviruses is less prominent in the reviewed literature. mdpi.com

The mechanism of antiviral action for 2',3'-dideoxynucleoside analogs like this compound primarily involves the disruption of viral nucleic acid synthesis.

The antiviral effect is largely attributed to its intracellular conversion to a triphosphate form, which then acts as a competitive inhibitor for viral polymerases. smolecule.com This inhibition blocks the elongation of the viral DNA chain, thereby halting viral replication. smolecule.com

HIV Reverse Transcriptase Inhibition: For anti-HIV activity, the triphosphate derivative of the nucleoside analog acts as a potent inhibitor of the viral enzyme reverse transcriptase (RT). nih.govresearchgate.net Studies on 5-Chloro-2',3'-dideoxy-3'-fluorouridine revealed that its triphosphate form is a powerful inhibitor of HIV-1 reverse transcriptase. nih.gov The anti-HIV activity appears to be linked to the direct interaction of the substituent at the 3' position of the sugar ring with the binding site of the RT enzyme. researchgate.net

HBV Reverse Transcriptase Inhibition: In the context of HBV, the triphosphate form of β-L-F-ddC was shown to inhibit hepadnavirus reverse transcription in a cell-free system. nih.gov This demonstrates that the compound directly targets the viral polymerase to exert its antiviral effect.

A critical aspect of antiviral drug development is ensuring that the compound selectively targets the virus without causing significant harm to host cells. This is often measured by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (EC50). researchgate.net

3'-fluoro-2',3'-dideoxyuridine (FddUrd) was found to be a relatively nontoxic inhibitor of HIV-1. nih.gov Its derivative, 3'-fluoro-2',3'-dideoxy-5-chlorouridine, emerged as a highly selective inhibitor, with a selectivity index comparable to that of azidothymidine. nih.gov

The compound 5-Chloro-2',3'-dideoxy-3'-fluorouridine (935U83) displayed low toxicity in vitro. In an assay on human erythrocyte progenitor cells (BFU-E), its IC50 value was greater than 400 µM, which is over 1,000-fold higher than the toxic concentrations of FLT (0.07 µM) and AZT (0.30 µM). nih.gov

Analogs such as 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine and 1-(3-chloro-2,3-dideoxy-β-d-erythro-pentofuranosyl)-5-fluorouracil were noted for their ability to inhibit both HBV and HCV without significant cytotoxicity. nih.gov

| Compound/Derivative | Target Virus | Key Finding | Citation(s) |

| 3'-fluoro-2',3'-dideoxy-5-chlorouridine | HIV-1 | Most selective inhibitor in its series; SI comparable to AZT. | nih.gov |

| 5-Chloro-2',3'-dideoxy-3'-fluorouridine | HIV-1 | IC50 of 1.8 µM; active against AZT/ddI/ddC resistant strains. | nih.gov |

| beta-L-2',3'-dideoxy-5-fluorocytidine (β-L-F-ddC) | DHBV (HBV model) | Potent, concentration-dependent inhibition of viral DNA synthesis. | nih.gov |

| 5-hydroxymethyl-3'-fluoro-2',3'-dideoxyuridine | HBV / HCV | Moderate anti-HBV and weak anti-HCV activity without cytotoxicity. | nih.gov |

In Vitro Anticancer Activity Research

The structural similarity of this compound to endogenous nucleosides has also prompted investigations into its potential as an anticancer agent, building on the well-established role of fluoropyrimidines like 5-Fluorouracil (B62378) (5-FU) in oncology. researchgate.netresearchgate.net

Derivatives of this compound have been synthesized and tested for their cytotoxic effects against a range of human cancer cell lines.

Phosphoramidate (B1195095) Derivatives: A series of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) were evaluated for cytotoxic activity against three human cancer cell lines: cervical (HeLa), oral (KB), and breast (MCF-7). researchgate.netnih.gov The phosphoramidate with an N-ethyl substituent showed the highest activity across all tested cell lines, and its potency was significantly greater than that of the parent nucleoside. nih.gov The derivative with an N-propargyl substituent also exhibited good activity. nih.gov

Salinomycin (B1681400) Conjugates: In an effort to develop hybrid compounds with improved efficacy, a conjugate of 3'-azido-2',3'-dideoxy-5-fluorouridine and salinomycin was synthesized. nih.gov The resulting conjugate, formed via an ester bond (SAL-O-FdU), demonstrated significantly higher antiproliferative activity against drug-resistant cancer cells compared to the parent compounds. nih.govsalinomycin.pl It also showed lower toxicity towards normal cells than standard anticancer drugs like cisplatin (B142131) and doxorubicin (B1662922). salinomycin.pl The selectivity index (SI) for this conjugate against cancer cells ranged from 11.45 to 87.24, indicating high selective cytotoxicity. salinomycin.pl

The table below summarizes the cytotoxic activity (IC50) of a phosphoramidate derivative of 3'-azido-2',3'-dideoxy-5-fluorouridine.

| Cell Line | Cancer Type | IC50 (µM) of Phosphoramidate Derivative 13 | Citation(s) |

| HeLa | Cervical Cancer | Data indicates highest activity among series | researchgate.netnih.gov |

| KB | Oral Cancer | Data indicates highest activity among series | researchgate.netnih.gov |

| MCF-7 | Breast Cancer | Data indicates highest activity among series | researchgate.netnih.gov |

Note: Specific IC50 values were not provided in the abstract, but the compound was noted for having the highest activity.

Preclinical cancer research is increasingly moving from traditional two-dimensional (2D) monolayer cell cultures to three-dimensional (3D) models like spheroids and organoids. nih.gov These 3D systems more accurately replicate the complex architecture, cell-cell interactions, and microenvironment of clinical tumors. nih.govexplorationpub.com Spheroids are aggregates of one or more cell types, while organoids are self-organizing structures grown from stem cells that mimic the structure and function of an organ. explorationpub.commdpi.com

While the advantages of 3D models for drug screening are well-documented, specific studies evaluating this compound or its direct derivatives in 3D spheroid or organoid cancer models were not identified in the reviewed literature. Research on related compounds and cancer types, however, highlights the utility of these models. For example, 3D spheroid models have been established from colorectal cancer (CRC) cell lines and patient-derived cells for drug screening. explorationpub.com Similarly, 3D organoid models have been used to study epithelial ovarian cancer (EOC) metastasis. researchgate.net The application of these advanced in vitro systems would be a logical next step in further evaluating the preclinical anticancer efficacy of this compound derivatives.

Induction of Differentiation and Cellular Senescence in Cancer Cell Models

Specific studies demonstrating that this compound induces cellular differentiation or a senescence-associated phenotype in cancer cell lines could not be identified. While the broader class of fluoropyrimidines, such as 5-Fluorouracil, is known to induce senescence in cancer cells, this specific activity has not been documented for this compound in the available literature.

Efficacy Studies in Animal Models (Focus on Proof-of-Concept and Mechanistic Insights)

Antiviral Efficacy in Murine or Other Small Animal Infection Models

No in vivo studies detailing the antiviral efficacy of this compound in murine or other small animal models of viral infection were found.

Antitumor Efficacy in Murine Xenograft and Syngeneic Tumor Models

Published research on the in vivo antitumor activity of this compound in either human tumor xenograft models or murine syngeneic tumor models is not available. While derivatives such as 3'-azido-2',3'-dideoxy-5-fluorouridine have been synthesized and evaluated for in vitro cytotoxicity, their in vivo efficacy has not been reported.

Biomarker Analysis and Pharmacodynamic Endpoints in Animal Research Models

There is no available information on the use of specific biomarkers or pharmacodynamic endpoints to assess the biological activity or therapeutic effect of this compound in animal research models.

Combination Strategies with Other Research Agents in Pre-clinical Studies

Synergistic Effects with Other Antivirals or Chemotherapeutics In Vitro

Pre-clinical studies investigating potential synergistic or additive effects of combining this compound with other antiviral or chemotherapeutic agents in vitro have not been reported in the available scientific literature.

Mechanistic Basis of Combination Efficacy in Research Models

While specific research on the mechanistic basis of combination efficacy for this compound (DDFU) is limited in publicly available literature, studies on the closely related fluoropyrimidine prodrug, 5'-deoxy-5-fluorouridine (5'-dFUrd), also known as doxifluridine, provide significant insights into the potential synergistic interactions with other chemotherapeutic agents. The primary mechanism underlying the enhanced antitumor effect in these combinations often revolves around the modulation of enzymatic pathways responsible for the activation of 5'-dFUrd.

A key enzyme in the conversion of 5'-dFUrd to its active cytotoxic form, 5-fluorouracil (5-FU), is thymidine (B127349) phosphorylase (dThdPase). nih.govaacrjournals.orgtg.org.au The expression and activity of dThdPase are often higher in tumor tissues compared to normal tissues, providing a degree of tumor-selective activation. tg.org.au Research has shown that certain chemotherapeutic agents can further increase the levels of dThdPase within tumors, thereby creating a synergistic effect when co-administered with 5'-dFUrd.

One of the well-documented examples of this mechanistic synergy is the combination of 5'-dFUrd with taxanes, such as docetaxel (B913). In preclinical breast and colon cancer models, docetaxel has been shown to up-regulate the expression of dThdPase. aacrjournals.orgnih.gov This up-regulation leads to a more efficient conversion of 5'-dFUrd to 5-FU directly at the tumor site, enhancing the local concentration of the active drug and resulting in a more potent antitumor effect than what would be achieved with either agent alone. aacrjournals.orgnih.gov This synergistic activity has been observed to be schedule-dependent, with the most significant effects seen when docetaxel is administered during the course of 5'-dFUrd treatment. aacrjournals.orgnih.gov

Similarly, the combination of 5'-dFUrd with cyclophosphamide (B585) has been explored based on the rationale that cyclophosphamide can also induce dThdPase. nih.gov This induction is expected to lead to a synergistic antitumor effect through the same mechanism of enhanced 5-FU generation within the tumor. nih.gov

Another explored combination is with tamoxifen (B1202) in breast cancer cell lines. Studies have shown that the combination of 5'-dFUrd and tamoxifen can result in synergistic or additive growth inhibition, particularly in cell lines that are less sensitive to tamoxifen alone. aacrjournals.org While the precise mechanism for this synergy is not fully elucidated, it suggests that the combination may be a valuable strategy for overcoming resistance to hormonal therapy. aacrjournals.org

The table below summarizes the findings from preclinical studies on the combination of 5'-deoxy-5-fluorouridine with other anticancer agents, highlighting the mechanistic basis of the observed efficacy.

| Combination Agents | Cancer Model | Key Mechanistic Finding | Observed Effect | Reference |

|---|---|---|---|---|

| 5'-deoxy-5-fluorouridine + Docetaxel | WiDr human colon cancer xenograft | Docetaxel up-regulated thymidine phosphorylase (dThdPase) levels by 4.8-fold. | Synergistic antitumor activity. | aacrjournals.orgnih.gov |

| 5'-deoxy-5-fluorouridine + Docetaxel | MX-1 human breast cancer xenograft | Docetaxel up-regulated thymidine phosphorylase (dThdPase) levels by 1.9-fold. | Potent and synergistic antitumor activity, especially when docetaxel is given on day 8 of a 14-day 5'-dFUrd treatment. | aacrjournals.orgnih.gov |

| 5'-deoxy-5-fluorouridine + Docetaxel | MAXF401 human breast cancer xenograft | No significant up-regulation of dThdPase was observed, suggesting other mechanisms may be involved. | Potent combination effect. | aacrjournals.orgnih.gov |

| 5'-deoxy-5-fluorouridine + Docetaxel | A755 mouse mammary tumor | No significant up-regulation of dThdPase was observed, suggesting other mechanisms may be involved. | Better efficacy when docetaxel was given in the middle of 5'-dFUrd treatment. | aacrjournals.orgnih.gov |

| 5'-deoxy-5-fluorouridine + Cyclophosphamide | Metastatic breast cancer (clinical study rationale based on preclinical concepts) | Cyclophosphamide is known to induce dThdPase. | Expected synergistic effect. | nih.gov |

| 5'-deoxy-5-fluorouridine + Tamoxifen | T47D (ER+) and MBA-MD231 (ER-) breast cancer cell lines | Mechanism not fully elucidated. | Synergistic or additive inhibition of cell growth. | aacrjournals.org |

It is important to note that while the up-regulation of dThdPase is a significant mechanism, other factors may also contribute to the observed synergy in some models. aacrjournals.orgnih.gov The differential response in various cancer models underscores the complexity of drug interactions and the tumor microenvironment. These findings with 5'-dFUrd suggest that a similar mechanistic approach could be relevant for DDFU, should it also be activated by thymidine phosphorylase, but direct experimental evidence for DDFU is needed to confirm this hypothesis.

Metabolic Fate and Pre Clinical Pharmacokinetic Principles of 2 ,3 Dideoxy 5 Fluorouridine in Research Models

Intracellular and Systemic Metabolism in Pre-clinical Systems

The metabolic journey of 2',3'-Dideoxy-5-fluorouridine (B1625613) (DDFU) in preclinical models involves a series of enzymatic transformations that dictate its activity and elimination from the body. These processes have been primarily investigated in rodent and primate models, providing foundational knowledge of the compound's behavior in a biological system.

Catabolic Pathways (e.g., Deamination by Deaminases, Phosphorylation-Dependent Hydrolysis)

A key catabolic event for many fluoropyrimidine nucleosides is deamination. In the case of related compounds like 5-fluoro-2´-deoxycytidine (FdCyd), cytidine (B196190) deaminase rapidly converts it to 5-fluoro-2´-deoxyuridine (FdUrd). aacrjournals.org This is a critical step, as FdUrd can be further metabolized to the active cytotoxic agent 5-fluorouracil (B62378) (5-FU). aacrjournals.org While direct studies on DDFU deamination are less common, the metabolic pathways of structurally similar compounds suggest that enzymatic conversion is a likely and significant event.

Another crucial metabolic process is phosphorylation. For nucleoside analogs to exert their therapeutic effects, they often need to be phosphorylated to their active triphosphate forms. cardiff.ac.uk However, this same phosphorylation can also mark them for degradation. While not explicitly detailed for DDFU, related compounds undergo phosphorylation, and the resulting phosphate (B84403) derivatives can be subject to hydrolysis, leading to inactivation. acs.org

The conversion of 5'-deoxy-5-fluorocytidine, a metabolite of capecitabine, to 5'-deoxy-5-fluorouridine is facilitated by cytidine deaminase. medchemexpress.eu This resulting compound is then converted to the active anti-tumor agent 5-fluorouracil by thymidine (B127349) phosphorylase. medchemexpress.eu This highlights the enzymatic cascade that similar fluorinated nucleosides undergo.

Formation of Inactive Metabolites and Excretion Pathways

The metabolism of fluoropyrimidines predominantly leads to the formation of inactive metabolites that are then excreted. A major catabolite of 5-FU is α-fluoro-β-alanine (FBAL), which is inactive and excreted in the urine. nih.gov It is estimated that 60-90% of an administered 5-FU dose is eliminated as FBAL within 24 hours. nih.gov Given that DDFU can be a precursor to 5-FU, the formation of FBAL is a probable excretory product.

In studies with the related compound 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) in rhesus monkeys, the primary route of elimination was renal excretion of the unchanged drug. nih.gov However, a deaminated metabolite, 2',3'-dideoxy-5-fluoro-3'-thiauridine (B1256195) (FTU), which is inactive, was also detected in serum and urine. nih.gov Additionally, minor conjugation with glucuronic acid to form glucuronides of both the parent compound and its metabolite was observed. nih.gov This suggests that renal clearance of both the parent drug and its inactive metabolites, potentially including glucuronide conjugates, is a significant excretion pathway.

Distribution Studies in Animal Models

Understanding how a compound distributes throughout the body is fundamental to its preclinical evaluation. Animal models provide the necessary biological context to observe tissue-specific accumulation and the ability to cross critical biological barriers.

Tissue Distribution and Organ-Specific Accumulation in Pre-clinical Species

Studies using radiolabeled 5-fluorouracil ([18F]-5-FU) in mice have demonstrated its distribution to various tissues, including bone marrow, brain, intestine, kidney, liver, lung, lymph, and muscle. researchgate.net The distribution pattern can be influenced by the route of administration and the mouse strain. For instance, C57Bl/6 mice showed higher accumulation of the radiolabel in the liver, kidney, intestines, and cecum compared to BALB/c mice. nih.gov

In tumor-bearing mice, the presence of a tumor was found to significantly increase the accumulation of the radiolabel in various tissues compared to non-tumor-bearing controls. nih.gov When 5-FU was encapsulated in galactosylceramide liposomes, its distribution was significantly increased in the liver and immune organs, while decreasing in the heart and kidney in mice. nih.gov This indicates that formulation can drastically alter the tissue distribution profile. A study on a polymeric complex of 5-FU in rats also showed significant accumulation in the spleen and lungs. mdpi.com

Penetration Across Biological Barriers (e.g., Blood-Brain Barrier) in Research Animals

The blood-brain barrier (BBB) presents a significant challenge for drugs targeting the central nervous system. scielo.br Passive diffusion across this barrier is a critical factor for many therapeutic compounds. scielo.br

Research on 2',3'-dideoxyuridine (B1630288) derivatives in rats has shown that these compounds can cross the BBB, with brain extracellular levels reaching 0.18 to 0.36 of the peripheral (muscle) concentrations. researchgate.net Interestingly, the penetration into the brain was not directly correlated with the compound's lipophilicity (as measured by the octanol/water partition coefficient), suggesting the involvement of a specific transport mechanism, possibly the thymidine carrier. researchgate.net

Studies with the related nucleoside analog 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) in rhesus monkeys demonstrated that the compound distributed into the cerebrospinal fluid, indicating its ability to penetrate the BBB. nih.govnih.gov Similarly, doxorubicin (B1662922) encapsulated in ganglioside GM1 micelles showed enhanced BBB penetration in both mice and zebrafish models. dovepress.com Furthermore, the use of agents like borneol and tetrandrine (B1684364) has been shown to modulate the BBB and enhance the penetration of 5-FU into the brain in animal models of brain metastasis. nih.gov

Pharmacokinetic Profiles in Animal Models (Focus on Research Insights, not Human Translation)

Pharmacokinetic studies in animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies provide crucial data on a compound's behavior in a living system.

In rhesus monkeys, racemic 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) administered intravenously had a terminal half-life of approximately 1.34 hours and a total clearance of 1.49 L/h/kg. nih.gov The volume of distribution at steady-state was 2.23 L/kg. nih.gov After oral administration, FTC was rapidly absorbed with a bioavailability of about 73%. nih.govnih.gov

Another related compound, β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC), also studied in rhesus monkeys, showed a terminal-phase plasma half-life of 1.8 hours after intravenous administration. nih.gov The total clearance was 0.7 L/h/kg, and the steady-state volume of distribution was 1.3 L/kg. nih.gov Oral bioavailability of β-L-FddC ranged from 56% to 66%. nih.gov

Studies with 5-chloro-2',3'-dideoxy-3'-fluorouridine in HIV-infected adults (though a clinical study, it provides relevant comparative data) showed rapid absorption after oral administration, with peak plasma concentrations occurring between 0.8 and 1.3 hours. nih.gov The apparent half-life was between 1.3 and 1.7 hours. nih.gov

These pharmacokinetic parameters from animal models provide a foundational understanding of how DDFU and its close analogs behave systemically, offering insights into their potential absorption rates, distribution volumes, and clearance mechanisms.

Pharmacokinetic Parameters of Related Fluorinated Nucleosides in Animal Models

| Compound | Animal Model | Route of Administration | T½ (h) | CL (L/h/kg) | Vd (L/kg) | Bioavailability (%) | Citation |

|---|---|---|---|---|---|---|---|

| Racemic FTC | Rhesus Monkey | IV | 1.34 | 1.49 | 2.23 | - | nih.gov |

| Racemic FTC | Rhesus Monkey | Oral | - | - | - | 73 | nih.govnih.gov |

| β-L-FddC | Rhesus Monkey | IV | 1.8 | 0.7 | 1.3 | - | nih.gov |

Information regarding the preclinical pharmacokinetics of this compound is not available in the public domain.